molecular formula C16H23NO2 B8761886 1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one CAS No. 921599-67-9

1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one

Cat. No.: B8761886
CAS No.: 921599-67-9
M. Wt: 261.36 g/mol
InChI Key: IYEPPIPZMXTNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropoxybenzyl)-2-methylpiperidin-4-one is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

921599-67-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidin-4-one

InChI

InChI=1S/C16H23NO2/c1-12(2)19-16-6-4-5-14(10-16)11-17-8-7-15(18)9-13(17)3/h4-6,10,12-13H,7-9,11H2,1-3H3

InChI Key

IYEPPIPZMXTNTA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCN1CC2=CC(=CC=C2)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an alternative preparation, AlCl3 (15 g, 0.11 mole) was added to a 3-necked flask equipped with a jacketed addition funnel, flushed with argon and cooled in an ice bath. Crotonyl chloride (21 g, 200 mmol) was added dropwise while keeping the temperature of the reaction below 15° C. The resulting light yellow solution was stirred for 15 min before the ice bath was replaced with an ethyleneglycol/dry ice bath and the solution cooled to −20° C. Vinylsilane (21.1 ml, 220 mmol) was added dropwise from the ice-cooled jacketed addition funnel keeping the temperature of the reaction below −20° C. The reaction was stirred for 3 hr and then added quickly to a slurry of 200 mL saturated aqueous sodium/potassium tartrate solution, 200 g K2CO3, 300 mL ice and 500 mL ether. The slurry was stirred vigorously for 30 min then filtered through celite. The organic layer was separated, dried over Na2SO4, filtered and carefully concentrated. The oil was dissolved in 200 mL CH3CN and added dropwise to a cooled (0° C.) suspension of 3-(isopropoxy)benzylamine (30 g, 180 mmol) in a mixture of 2M aq NaHCO3 (100 mL) and CH3CN (30 mL). The reaction was stirred at rt overnight and partitioned between water and EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting oil was chromatographed on silica eluting with 0-50% EtOAc/Hexanes.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Vinylsilane
Quantity
21.1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium potassium tartrate
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Seven

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